molecular formula C14H13BrO3 B13343006 Ethyl 6-bromo-1-methoxy-2-naphthoate

Ethyl 6-bromo-1-methoxy-2-naphthoate

Cat. No.: B13343006
M. Wt: 309.15 g/mol
InChI Key: FAKXXELXVYXPGX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-methoxy-2-naphthoate is an organic compound belonging to the naphthoate family It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 1st position, and an ethyl ester group at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-1-methoxy-2-naphthoate can be synthesized through a multi-step process involving the bromination of naphthalene derivatives followed by esterification and methoxylation. One common method involves the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which is then esterified with ethyl alcohol in the presence of an acid catalyst to form ethyl 6-bromo-2-naphthoate. The final step involves the methoxylation of the compound using methanol and a suitable base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-methoxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-bromo-1-methoxy-2-naphthoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural similarity to bioactive molecules.

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-methoxy-2-naphthoate involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis, releasing the active naphthoic acid derivative, which can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-1-methoxy-2-naphthoate is unique due to the combination of its bromine, methoxy, and ethyl ester groups, which provide a versatile platform for various chemical transformations and applications. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

Molecular Formula

C14H13BrO3

Molecular Weight

309.15 g/mol

IUPAC Name

ethyl 6-bromo-1-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H13BrO3/c1-3-18-14(16)12-6-4-9-8-10(15)5-7-11(9)13(12)17-2/h4-8H,3H2,1-2H3

InChI Key

FAKXXELXVYXPGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)OC

Origin of Product

United States

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